4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRSOOMRMSCZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016703-62-0 | |
| Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Multi-Step Synthetic Routes via Pyrazole Intermediates
A common approach to synthesize pyrazolo[1,5-a]pyrimidine derivatives, including the target carboxylic acid, involves the initial formation of aminopyrazole intermediates, followed by condensation and functional group transformations.
Starting Materials and Initial Steps:
5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base such as sodium ethanolate, yielding a dihydroxy-heterocyclic intermediate with high yield (~89%). This intermediate is then subjected to chlorination using phosphorus oxychloride to afford dichloro-substituted pyrazolo[1,5-a]pyrimidine derivatives (~61% yield).Nucleophilic Substitution:
The dichloro compound undergoes nucleophilic substitution with morpholine in the presence of potassium carbonate at room temperature, selectively replacing the chlorine at position 7 with morpholine, yielding key intermediates (~94% yield).Coupling Reactions for Final Derivatives:
Final compounds are synthesized via Buchwald–Hartwig or Suzuki coupling reactions from these intermediates, depending on the substituents. Amidation reactions using coupling agents like EDCI and HOBt are employed to introduce carboxylic acid functionalities and amides.Example Synthesis Scheme:
The reaction sequence includes:- Formation of aminopyrazole intermediate.
- Condensation with malonate derivatives.
- Chlorination.
- Nucleophilic substitution.
- Coupling and amidation to introduce carboxylic acid groups.
This method provides a versatile platform for accessing various pyrazolo[1,5-a]pyrimidine derivatives, including carboxylic acids, with yields ranging from 60% to over 90% depending on the step.
Green Synthetic Strategy Using Aminopyrazoles and Alkynes
A recent green chemistry approach utilizes the reaction of aminopyrazoles with symmetric or non-symmetric alkynes in aqueous media, assisted by potassium bisulfate (KHSO4) under ultrasonic irradiation.
Reaction Conditions:
The reaction is performed in an ethanol-water mixture (1:1) at 60 °C under ultrasound irradiation, which enhances reaction rates and yields while minimizing environmental impact.Reagents:
Aminopyrazoles react with alkynes such as dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, or ethyl propiolate in the presence of KHSO4 as an acid catalyst.Yields and Efficiency:
This method yields pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good to excellent yields (84–92%) within short reaction times (9–12 minutes).-
- Eco-friendly, avoiding harsh solvents and toxic catalysts.
- Ultrasound irradiation reduces energy consumption and reaction time.
- Aqueous ethanol solvent system facilitates easy product isolation.
Optimization Data:
Table 1 (from the referenced study) shows that ethanol-water solvent under ultrasound at 60 °C gives superior yields compared to other solvents or conditions.
| Entry | Solvent System | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethanol-Water (1:1) | 60 | 90 | Optimal conditions |
| 2 | Ethanol | 60 | 75 | Lower yield |
| 3 | Water | 60 | 65 | Lower yield |
| 4 | Ethanol-Water (1:1) | Room Temp | 50 | Lower yield, longer time |
- Reaction Scheme:
Aminopyrazole + Alkyne + KHSO4 → Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative
This green synthetic strategy is particularly suitable for the preparation of pyrazolo[1,5-a]pyrimidine carboxylic acid derivatives with functional diversity and improved sustainability.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Notes |
|---|---|---|---|---|
| Multi-step synthesis via malonate and chlorination | 5-Amino-3-methylpyrazole, diethyl malonate, POCl3, morpholine, Pd catalysts | 60–94% per step | Versatile, allows diverse substitutions | Requires multiple steps, moderate complexity |
| Green synthesis with aminopyrazoles and alkynes | Aminopyrazoles, DMAD/methyl/ethyl propiolate, KHSO4, ultrasound, EtOH-H2O | 84–92% | Eco-friendly, fast, mild conditions | Limited to pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives |
| Halogenation and protection for specific derivatives | Bromination reagents, tert-butoxycarbonyl protection agents | Not specified | Useful for intermediate synthesis | Specific to substituted derivatives |
Chemical Reactions Analysis
Types of Reactions: 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Structural Overview
- Molecular Formula : CHNO
- IUPAC Name : 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Molecular Weight : 167.17 g/mol
The compound's structural features contribute to its reactivity and interactions with biological systems.
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic properties:
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The pyrazolo-pyrimidine scaffold is known to interfere with cellular signaling pathways involved in tumor growth and proliferation.
- Antimicrobial Properties : Research has shown that this compound and its derivatives possess antimicrobial activity against a range of pathogens. This makes it a candidate for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Some studies suggest that the compound may modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Agricultural Science
In agricultural applications, this compound has been explored for:
- Pesticide Development : Its chemical structure allows for modifications that can enhance efficacy against pests while minimizing environmental impact. Compounds derived from this structure have shown promise as potential insecticides or herbicides.
- Plant Growth Regulators : Research indicates that certain derivatives can promote growth or enhance resistance to environmental stressors in plants.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Polymer Chemistry : The compound can be utilized in synthesizing novel polymers with specific properties. Its ability to form stable complexes with metals can lead to innovative materials with applications in electronics and catalysis.
| Derivative Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | HeLa (cervical cancer) | 12.5 |
| Compound B | Antimicrobial | E. coli | 15.0 |
| Compound C | Anti-inflammatory | RAW 264.7 (macrophages) | 20.0 |
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrazolo[1,5-a]pyrimidine derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Pesticide Development
Research conducted by agricultural scientists revealed that modified versions of this compound displayed effective insecticidal properties against aphids and whiteflies. Field trials confirmed reduced pest populations and improved crop yields.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these targets and modulate their activity is key to its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Findings:
Solubility and Lipophilicity :
- The parent compound exhibits moderate aqueous solubility due to its carboxylic acid group. Introduction of lipophilic groups (e.g., trifluoromethyl in C₉H₈F₃N₃O₂) increases logP values, enhancing membrane permeability .
- Methyl or ethyl substituents (e.g., 6-methyl derivative) marginally improve solubility in polar solvents compared to aromatic analogs .
Synthetic Accessibility: Derivatives with electron-withdrawing groups (e.g., CF₃) require harsh conditions (e.g., trifluoromethylation via aldehydes under acidic media) . Multi-component reactions achieve higher regioselectivity for amino- or hydroxy-substituted derivatives .
Biological Activity: The 5-[4-(isopropyl)phenyl] derivative (C₁₉H₂₁F₃N₃O₂) shows pronounced cytotoxicity against cancer cell lines, attributed to its bulky aryl group enhancing target binding . Morpholine-substituted analogs (e.g., compound 39 in ) demonstrate improved pharmacokinetic profiles due to reduced hepatic clearance .
Biological Activity
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₉N₃O₂
- SMILES : C1CNC2=C(C=NN2C1)C(=O)O
- InChIKey : VBRSOOMRMSCZFC-UHFFFAOYSA-N
The compound features a pyrazolo-pyrimidine core structure, which is critical for its biological activity. The presence of the carboxylic acid group enhances its solubility and interaction with biological targets.
Antitubercular Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antitubercular activity. A study identified a series of compounds based on this scaffold that demonstrated low cytotoxicity and effective inhibition of Mycobacterium tuberculosis (Mtb). The mechanism of action was found to be independent of traditional pathways such as cell-wall biosynthesis or iron uptake, suggesting novel targets for these compounds .
Inhibition of Protein Kinases
Pyrazolo[1,5-a]pyrimidines have been explored for their ability to inhibit various protein kinases. For instance, modifications at the C(5) position have led to compounds with selective inhibition against PI3Kδ, a target in cancer therapy. The synthesis of benzimidazole derivatives linked to this scaffold showed promising results in inhibiting PI3Kδ with moderate potency .
Structure-Activity Relationships (SAR)
The SAR analysis of pyrazolo[1,5-a]pyrimidine derivatives has been crucial in optimizing their biological activity. Key findings include:
- Substituent Effects : The introduction of different amine groups at the C(2) position significantly influences the inhibitory potency against specific kinases.
- Core Modifications : Alterations in the core structure can lead to variations in selectivity and efficacy against different biological targets .
Case Study 1: Antitubercular Activity
A detailed study evaluated several pyrazolo[1,5-a]pyrimidine derivatives for their antitubercular properties. Compounds were screened against Mtb within macrophages. The most effective derivatives exhibited IC50 values in the low micromolar range and were characterized by specific structural features that enhanced their interaction with bacterial targets .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 5.0 | Inhibition of mycolyl-arabinogalactan biosynthesis |
| Compound B | 7.2 | Disruption of respiratory oxidase complex |
Case Study 2: Cancer Therapeutics
Another study focused on the development of pyrazolo[1,5-a]pyrimidine derivatives as potential cancer therapeutics. The research highlighted the importance of substituents at various positions on the pyrazolo core in modulating activity against c-Src kinase, a critical player in cancer cell proliferation and survival.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound C | 0.47 | c-Src kinase |
| Compound D | 6.0 | PI3Kδ |
Q & A
Q. What are the optimal synthetic routes for 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
The synthesis typically involves cyclization of precursors such as aminopyrazoles with β-keto esters or acetoacetate derivatives. Key steps include:
- Cyclocondensation : Reaction of 3-amino-4,5-dimethylpyrazole with ethyl acetoacetate in ethanol or methanol under reflux conditions .
- pH and temperature control : Maintaining acidic or basic conditions (e.g., using pyridine or HCl) to optimize cyclization efficiency .
- Post-synthetic modifications : Amide formation or ester hydrolysis to yield the carboxylic acid derivative .
Yield optimization : Reported yields range from 62% to 94%, depending on solvent choice and purification methods (e.g., recrystallization from ethanol/DMF) .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substitution patterns. For example, the carboxylic acid proton appears as a singlet near δ 12.5 ppm in DMSO-d6 .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 254.1039 for CHNO) .
- Infrared Spectroscopy (IR) : Peaks at 1664 cm (C=O stretch) and 3414 cm (N-H stretch) confirm functional groups .
Advanced Research Questions
Q. How can derivatives of this compound be designed to enhance bioactivity?
- Substitution at position 7 : Introducing amino, benzamido, or aryl groups improves binding to targets like kinases or antimicrobial enzymes. For example, 7-amino derivatives show enhanced inhibition of dipeptidyl peptidase-IV (DPP-IV) .
- Functionalization of the pyrimidine core : Adding electron-withdrawing groups (e.g., trifluoromethyl) increases metabolic stability .
- Structure-activity relationship (SAR) studies : Computational docking (e.g., using AutoDock) identifies key interactions with biological targets, guiding rational design .
Q. How can contradictory data in reaction yields or spectral assignments be resolved?
- Reaction condition standardization : Discrepancies in yields (e.g., 62% vs. 94%) may arise from solvent purity or reflux duration. Reproducing reactions under inert atmospheres (N) improves consistency .
- Spectral ambiguity : Overlapping NMR signals (e.g., aromatic protons) can be resolved via 2D techniques like COSY or HSQC .
- Cross-validation with computational models : Density Functional Theory (DFT) calculations predict C chemical shifts, aiding spectral interpretation .
Q. What are the key pharmacological targets of this compound and its derivatives?
- Antimicrobial activity : Derivatives with aminomethyl or nitro groups exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and E. coli .
- Anticancer potential : Carboxamide derivatives inhibit topoisomerase I (Top1), with IC values < 10 µM in leukemia cell lines .
- Anti-inflammatory properties : Hybrids with antipyrine moieties reduce COX-2 expression by 40–60% in vitro .
Q. What methodologies address challenges in regioselective functionalization?
- Directed lithiation : Using LDA (lithium diisopropylamide) at −78°C enables selective substitution at position 3 or 6 .
- Protecting group strategies : Temporary protection of the carboxylic acid with tert-butyl esters prevents undesired side reactions during alkylation .
Key Challenges and Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
